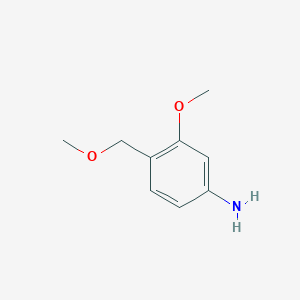

3-Methoxy-4-(methoxymethyl)aniline

Description

3-Methoxy-4-(methoxymethyl)aniline is an aromatic amine derivative with a methoxy (-OCH₃) group at the 3rd position and a methoxymethyl (-CH₂OCH₃) group at the 4th position of the aniline ring. The methoxymethyl group enhances solubility and modulates electronic properties, making it a valuable intermediate in drug design. For example, similar compounds like 3-methoxy-4-(methoxymethoxy)aniline (a structural analog with an additional oxygen) have been synthesized via reductive amination or palladium-catalyzed coupling reactions .

Properties

CAS No. |

1416363-80-8 |

|---|---|

Molecular Formula |

C9H13NO2 |

Molecular Weight |

167.20 g/mol |

IUPAC Name |

3-methoxy-4-(methoxymethyl)aniline |

InChI |

InChI=1S/C9H13NO2/c1-11-6-7-3-4-8(10)5-9(7)12-2/h3-5H,6,10H2,1-2H3 |

InChI Key |

DQHVGXFMALBDQP-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=C(C=C(C=C1)N)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-(methoxymethyl)aniline can be achieved through several methods. One common approach involves the reaction of 3-methoxyaniline with formaldehyde and methanol under acidic conditions. The reaction proceeds via electrophilic aromatic substitution, where the methoxymethyl group is introduced onto the aromatic ring.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-4-(methoxymethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.

Scientific Research Applications

3-Methoxy-4-(methoxymethyl)aniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(methoxymethyl)aniline involves its interaction with various molecular targets. The methoxy and methoxymethyl groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The pathways involved may include enzyme inhibition or activation, depending on the context of its use.

Comparison with Similar Compounds

Structural and Functional Analysis

The table below compares 3-Methoxy-4-(methoxymethyl)aniline with key analogs based on substituents, molecular properties, and applications:

Key Research Findings

Electronic Effects :

- The trifluoromethyl (-CF₃) group in 3-Methoxy-4-(trifluoromethyl)aniline introduces strong electron-withdrawing effects, enhancing metabolic stability in drug candidates .

- Methoxymethyl (-CH₂OCH₃) substituents improve solubility compared to hydrophobic groups like -CH₃ (e.g., o-cresidine) .

Synthetic Routes :

- Microwave-assisted synthesis is employed for derivatives like 3-methoxy-4-(4-methylpiperazin-1-yl)aniline, achieving 43% yield under optimized conditions .

- Reductive amination using NaBH₄/I₂ is effective for introducing amine groups to methoxy-substituted aromatics .

Biological Activity :

- Piperazine-containing analogs (e.g., 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline) exhibit potent inhibition of protein kinases, critical in cancer therapy .

- Halogenated derivatives like N-Methyl-4-chloro-2-(methoxymethyl)aniline are precursors to fungicides and herbicides .

Market and Production :

- 4-(Methoxymethyl)aniline, a simpler analog, shows growing demand in Chinese and global markets, driven by agrochemical applications .

Biological Activity

3-Methoxy-4-(methoxymethyl)aniline is an organic compound notable for its unique structural features, including both methoxy and methoxymethyl functional groups attached to an aniline ring. This combination significantly influences its chemical properties and biological activities. The compound has garnered attention in medicinal chemistry due to its potential pharmacological effects, including anti-inflammatory, analgesic, and antimicrobial properties.

The molecular formula of this compound is . The presence of the methoxy group enhances solubility and stability, while the methoxymethyl group contributes to its biological activity and versatility in chemical reactions. The compound is synthesized through various methods, which can be optimized for yield and purity depending on laboratory or industrial requirements.

Biological Activity

Research indicates that compounds with similar structures to this compound often exhibit significant biological activities. These activities include:

- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.

- Analgesic Properties : The compound may interact with pain pathways, providing relief from pain.

- Antimicrobial Activity : Research suggests potential efficacy against various bacterial strains, making it a candidate for further exploration in antibiotic development.

The specific substituents in this compound may enhance its affinity for biological targets such as enzymes and receptors. This interaction can influence cellular signaling pathways and metabolic processes, leading to the observed pharmacological effects. Studies focusing on these interactions are crucial for elucidating the compound's mechanisms of action.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Methoxy-2-(methoxymethyl)aniline | Different substitution pattern affects reactivity | |

| 4-Methoxyaniline | Commonly used in dye manufacturing; less reactive | |

| 3-(Methoxymethyl)aniline | Similar structure but lacks additional methoxy substitution | |

| 3-Methylphenylamine | Exhibits different reactivity patterns due to para substitution |

The distinct combination of functional groups in this compound enhances its solubility, reactivity, and potential biological activity compared to simpler analogs. This makes it a valuable intermediate in organic synthesis and a candidate for further pharmacological exploration.

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

- Anti-inflammatory Studies : A study demonstrated that similar methoxy-substituted anilines significantly reduced inflammation markers in vitro by modulating cytokine production.

- Antimicrobial Efficacy : In a comparative study, derivatives of anilines were tested against various bacterial strains, revealing that some exhibited potent antimicrobial properties, suggesting potential applications in antibiotic development.

- Analgesic Activity : Research focused on the analgesic effects of methoxy-substituted anilines showed promising results in animal models, indicating their potential use as pain relief agents.

These studies underscore the importance of exploring the biological activities of such compounds to identify new therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.